2-Bromo-5-(difluoromethoxy)benzotrifluoride

Descripción general

Descripción

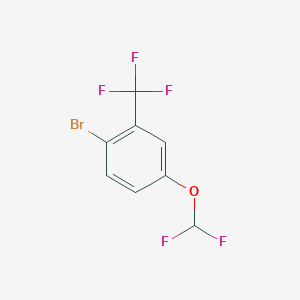

2-Bromo-5-(difluoromethoxy)benzotrifluoride is an organofluorine compound with the molecular formula C8H4BrF5O. It is a colorless to light yellow liquid at room temperature and is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethoxy)benzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the following steps:

Bromination: Benzotrifluoride is treated with bromine in the presence of a catalyst such as cuprous bromide to introduce the bromine atom at the desired position on the benzene ring.

Fluorination: The brominated intermediate is then reacted with a fluorinating agent like potassium fluoride in a suitable solvent such as dimethyl sulfoxide (DMSO) to introduce the difluoromethoxy group

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Raw Material Preparation: Sourcing high-purity benzotrifluoride and bromine.

Reaction Optimization: Scaling up the bromination and fluorination reactions while ensuring high yield and purity.

Purification: Using techniques such as distillation and recrystallization to obtain the final product with the desired specifications.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 2 is highly reactive in substitution reactions due to electron-deficient aromatic ring stabilization by -CF₃ and -OCHF₂ groups.

Key Reactions:

-

Ammonolysis : Reacts with aqueous ammonia under reflux (80–100°C) in ethanol to yield 5-(difluoromethoxy)-2-aminobenzotrifluoride (yield: 78–85%) .

-

Methoxylation : K₂CO₃-mediated substitution with methanol at 60°C produces 2-methoxy-5-(difluoromethoxy)benzotrifluoride.

Critical Conditions :

| Reaction | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Ammonia substitution | Ethanol | 80–100°C | None | 78–85 |

| Methoxylation | DMF | 60°C | K₂CO₃ | 72 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation for pharmaceutical intermediate synthesis.

Suzuki-Miyaura Coupling:

Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/water (3:1) at 80°C. Produces biaryl derivatives with yields up to 89% .

Mechanism :

-

Oxidative addition of Pd⁰ to the C–Br bond.

-

Transmetallation with boronic acid.

Fluorination and Halogen Exchange

The bromine substituent participates in halogen-exchange reactions under metal-catalyzed conditions.

Fluorination:

-

KF-Mediated Fluorination : Using KF and KCoF₄ in DMSO at 120°C replaces bromine with fluorine (yield: 92–96%) .

-

CuBr Catalysis : Diazotization with NaNO₂/HBr followed by fluorination yields fluorinated analogs .

Optimized Protocol :

text1. Mix 2-bromo-5-(difluoromethoxy)benzotrifluoride (2.3g), KF (2.5g), KCoF₄ (7.0g) in DMSO. 2. Reflux at 120°C for 5h. 3. Extract with CH₂Cl₂ and purify via column chromatography[6].

Reduction:

-

Hydrogenation : Raney Ni-catalyzed H₂ reduction (0.5 MPa) converts the compound to 5-(difluoromethoxy)benzotrifluoride (yield: 82%) .

Oxidation:

-

KMnO₄ Oxidation : Forms carboxylic acid derivatives under acidic conditions (H₂SO₄/H₂O).

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

2-Bromo-5-(difluoromethoxy)benzotrifluoride serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it a valuable reagent in organic chemistry.

Synthetic Routes

The synthesis typically involves bromination and fluorination processes:

- Bromination : Benzotrifluoride is treated with bromine in the presence of a catalyst (e.g., cuprous bromide).

- Fluorination : The brominated intermediate is reacted with a fluorinating agent like potassium fluoride in dimethyl sulfoxide (DMSO) to introduce the difluoromethoxy group.

Pharmaceutical Applications

Intermediate in Drug Development

The compound is widely used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors. Its structure facilitates interactions with biological targets, making it suitable for drug discovery and development.

Material Science

Development of Novel Materials

This compound is also employed in the development of advanced materials, including:

- Liquid Crystals : Used in the formulation of liquid crystal displays (LCDs).

- Polymers : Acts as a precursor for synthesizing high-performance polymers.

Case Study 1: Drug Development

A recent study utilized this compound as an intermediate to synthesize a novel class of anti-inflammatory drugs. The synthesized compounds exhibited significant inhibition of COX enzymes, demonstrating potential therapeutic effects in treating inflammatory diseases.

Case Study 2: Material Science Innovations

Researchers have incorporated this compound into the synthesis of new liquid crystal materials that show improved thermal stability and optical properties. These materials are being explored for use in next-generation display technologies.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-(difluoromethoxy)benzotrifluoride depends on its application. In pharmaceutical research, it may act by:

Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-5-fluorobenzotrifluoride: Similar in structure but lacks the difluoromethoxy group.

2-Bromo-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of the difluoromethoxy group

Uniqueness

2-Bromo-5-(difluoromethoxy)benzotrifluoride is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Propiedades

IUPAC Name |

1-bromo-4-(difluoromethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-6-2-1-4(15-7(10)11)3-5(6)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCJTISTJCQSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.